(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile
Overview
Description
(2E)-3-(3,4-Dimethoxyphenyl)-2-phenylacrylonitrile is an organic compound with a complex structure that includes both aromatic and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with phenylacetonitrile under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves the formation of a double bond between the carbon atoms of the aldehyde and the nitrile, resulting in the desired acrylonitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,4-Dimethoxyphenyl)-2-phenylacrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Produces acids or ketones.
Reduction: Produces amines.
Substitution: Produces substituted aromatic compounds.
Scientific Research Applications
(2E)-3-(3,4-Dimethoxyphenyl)-2-phenylacrylonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cell function and viability.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(3,4-Dimethoxyphenyl)acrylic acid
- (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)-2-propen-1-one
- (2E)-2-[(3,4-Dimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one
Uniqueness
(2E)-3-(3,4-Dimethoxyphenyl)-2-phenylacrylonitrile is unique due to its combination of aromatic and nitrile functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-2-phenylprop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-19-16-9-8-13(11-17(16)20-2)10-15(12-18)14-6-4-3-5-7-14/h3-11H,1-2H3/b15-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQFKZSOPMQHDN-GDNBJRDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21132-40-1 | |
Record name | Cinnamonitrile, 3,4-dimethoxy-alpha-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021132401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.